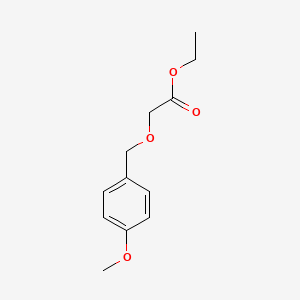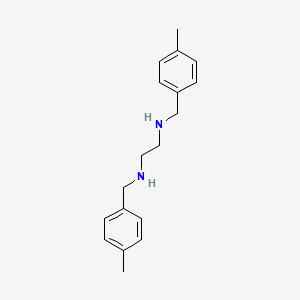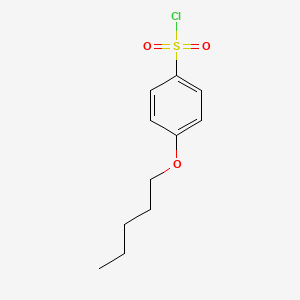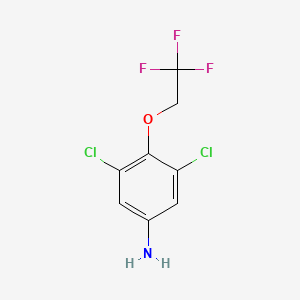
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline
概要
説明
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H6Cl2F3NO . It is used as an intermediate in the synthesis of the insecticide hexaflumuron .
Synthesis Analysis
The synthesis of this compound involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, an aniline group, and a trifluoroethoxy group . The InChI code for this compound is 1S/C7H5Cl2F2NO/c8-4-1-3 (12)2-5 (9)6 (4)13-7 (10)11/h1-2,7H,12H2 .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, Bamberger rearrangement, and an addition reaction . The exact mechanisms of these reactions are not specified in the available literature.Physical And Chemical Properties Analysis
This compound is a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air . It has a predicted density of 1.507±0.06 g/cm3 and a predicted boiling point of 302.1±42.0 °C .科学的研究の応用
Synthetic Methodologies and Structural Properties
The study by Issac and Tierney (1996) outlines the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines, potentially including structures similar to 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline. This research highlights the versatility of chloral and aniline derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and material sciences (Issac & Tierney, 1996).
Environmental and Toxicological Studies
Research on the environmental and toxicological aspects of chemicals closely related to this compound, such as aniline derivatives and chlorinated compounds, provides insights into their environmental fate, potential toxicity, and mechanisms of action. For instance, the genotoxic activities of aniline and its metabolites were reviewed by Bomhard and Herbold (2005), indicating the complex interactions of these compounds with biological systems and their relevance to carcinogenicity studies in environmental health (Bomhard & Herbold, 2005).
Potential for Broad Applications
The exploration of ionic liquids and their phase behavior with aliphatic and aromatic solutes, as reviewed by Visak et al. (2014), demonstrates the potential for using complex aniline derivatives in developing new solvents and materials with tailored properties for environmental and industrial applications (Visak et al., 2014).
作用機序
Target of Action
The primary target of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline is the chitin synthesis pathway in insects . This compound is a key intermediate of Hexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, causing their death or infertility .
Mode of Action
This compound, as a part of Hexaflumuron, interacts with the enzymes involved in the chitin synthesis pathway . By inhibiting these enzymes, it prevents the formation of chitin, a crucial component of the insect exoskeleton . This leads to the inability of the insect to molt, resulting in its death or infertility .
Biochemical Pathways
The affected biochemical pathway is the chitin synthesis pathway in insects . Chitin is a major component of the insect exoskeleton and is essential for the insect’s growth and development . By inhibiting this pathway, this compound disrupts the normal life cycle of the insect .
Result of Action
The result of the action of this compound is the death or infertility of the target pests . By inhibiting the synthesis of chitin, it prevents the normal molting process of the insects, leading to their death or inability to reproduce .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also harmful if swallowed or inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
将来の方向性
The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)aniline can be further optimized to increase yield, reduce environmental impact, and improve process safety . As an intermediate in the production of hexaflumuron, its synthesis plays a crucial role in the production of this important insecticide .
特性
IUPAC Name |
3,5-dichloro-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-5-1-4(14)2-6(10)7(5)15-3-8(11,12)13/h1-2H,3,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQYFKDPZLFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233426 | |
| Record name | 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57946-62-0 | |
| Record name | 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

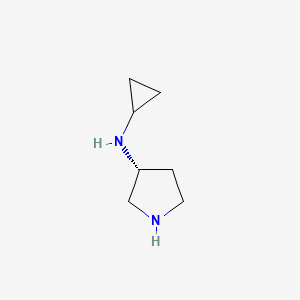
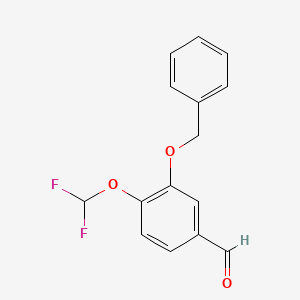

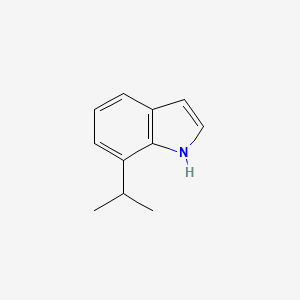
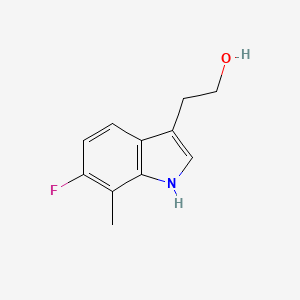
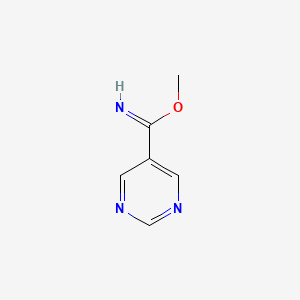

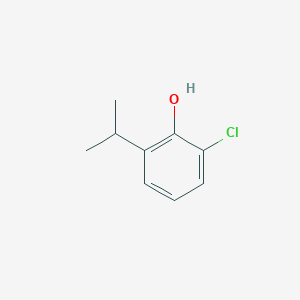
![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)
